Tris(2-aminoethyl)amine
Overview
Description
Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It is a colorless liquid that is highly basic and soluble in water. The compound consists of a tertiary amine center and three pendant primary amine groups. It is commonly used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .
Mechanism of Action
Target of Action
Tris(2-aminoethyl)amine, commonly abbreviated as TREN, is a water-soluble tripodal ligand . It primarily targets transition metals, forming stable complexes with them . These transition metals are often in the 2+ and 3+ oxidation states .
Mode of Action
TREN interacts with its targets (transition metals) through its three pendant primary amine groups . It acts as a tetradentate chelating ligand, meaning it can form multiple bonds with a single metal ion . This interaction results in the formation of stable complexes .
Biochemical Pathways
TREN is known to react quickly in the presence of (aromatic) aldehydes to form an imine . This process is a condensation reaction, during which water is formed . This reaction is fast and efficient, making TREN commonly used in the preparation of polyimines .
Pharmacokinetics
It is known that tren is a colorless liquid that is highly soluble in water
Result of Action
The primary result of TREN’s action is the formation of stable complexes with transition metals . These complexes have various applications, including the synthesis of polyimine networks and coordination chemistry .
Action Environment
The action of TREN can be influenced by environmental factors. For instance, its reactivity with aldehydes to form imines is a condensation reaction, which could be affected by factors such as temperature and humidity . Additionally, TREN’s solubility in water suggests that it could be influenced by the presence of water or other solvents .
Biochemical Analysis
Biochemical Properties
Tris(2-aminoethyl)amine plays a significant role in biochemical reactions, particularly in the formation of stable complexes with metal ions such as zinc (Zn(II)) and copper (Cu(II)). These complexes are formed through coordination bonds between the nitrogen atoms of this compound and the metal ions . The compound also interacts with enzymes and proteins that require metal cofactors for their activity, thereby influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of metal-dependent enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, this compound can impact cellular signaling pathways by chelating metal ions that act as secondary messengers .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their conformation and activity. For example, this compound can inhibit metalloproteases by chelating the metal ion in their active site, thereby preventing substrate binding and catalysis . The compound can also influence gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metal-dependent enzymes and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disruption of metal homeostasis and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those that require metal cofactors. The compound interacts with enzymes such as metalloproteases and metal-dependent transcription factors, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its localization and activity, affecting its overall efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and nucleus . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments . Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical effects .
Preparation Methods
Tris(2-aminoethyl)amine can be synthesized through various methods. One common synthetic route involves the hydrogenation of polynitriles using a Raney cobalt catalyst in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or functionalized metal oxides . Industrial production methods typically involve batchwise hydrogenation of polynitriles in a fed-batch reactor .
Chemical Reactions Analysis
Tris(2-aminoethyl)amine undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form imines, with water being a byproduct.
Substitution Reactions: It reacts with aryl isocyanates and isothiocyanates to form tris-urea and tris-thiourea derivatives.
Chelation: It forms stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states.
Common reagents used in these reactions include aromatic aldehydes, aryl isocyanates, and isothiocyanates. Major products formed include imines, tris-urea, and tris-thiourea derivatives .
Scientific Research Applications
Tris(2-aminoethyl)amine has a wide range of applications in scientific research:
Coordination Chemistry: It acts as a tetradentate chelating ligand, forming stable complexes with transition metals.
Peptide Synthesis: It is used as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group.
Carbon Dioxide Absorption: It is used as a carbon dioxide absorbent.
Catalysis: It is used in the preparation of hybrid materials with metal oxides for catalytic applications.
Wastewater Treatment: It is grafted onto multi-walled carbon nanotubes for the solid-phase extraction of metal ions.
Comparison with Similar Compounds
Tris(2-aminoethyl)amine can be compared with other similar compounds such as:
Diethylenetriamine: Another polyamine with similar chelating properties.
Triethylenetetramine: A polyamine with additional amine groups, providing more complex chelation capabilities.
Tetraethylenepentamine: A larger polyamine with even more amine groups for chelation.
This compound is unique due to its specific structure, which provides a balance between the number of amine groups and the overall molecular size, making it highly effective in forming stable metal complexes .
Properties
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLVOKEDDQJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063296 | |
Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Tris(2-aminoethyl)amine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18427 | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Tris(2-aminoethyl)amine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4097-89-6, 14350-52-8 | |
Record name | Tris(2-aminoethyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4097-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-aminoethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014350528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-aminoethyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITRILOTRIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GY3QSG6H5 | |
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Synthesis routes and methods
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